molecular formula C26H33ClN4 B12697928 2H-Quinolizine-1-methanamine, N-(4-((4-chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- CAS No. 150359-16-3

2H-Quinolizine-1-methanamine, N-(4-((4-chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)-

Cat. No.: B12697928
CAS No.: 150359-16-3
M. Wt: 437.0 g/mol
InChI Key: SRSSJIUOMLBPMD-AFMDSPMNSA-N
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Description

2H-Quinolizine-1-methanamine, N-(4-((4-chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- is a complex organic compound with a unique structure that includes a quinolizine core, a methanamine group, and an azo linkage to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Quinolizine-1-methanamine, N-(4-((4-chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- typically involves multiple steps. The process begins with the preparation of the quinolizine core, followed by the introduction of the methanamine group. The azo linkage is then formed by reacting the intermediate with 4-chlorophenyl diazonium salt under controlled conditions. The final step involves the reduction of the naphthalenyl group to achieve the desired octahydro configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2H-Quinolizine-1-methanamine, N-(4-((4-chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.

    Reduction: Reduction reactions can modify the azo linkage or the naphthalenyl group.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

2H-Quinolizine-1-methanamine, N-(4-((4-chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects and drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Quinolizine-1-methanamine, N-(4-((4-chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The azo linkage and quinolizine core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinolizine Derivatives: Compounds with similar quinolizine cores but different functional groups.

    Azo Compounds: Molecules with azo linkages to various aromatic groups.

    Methanamine Derivatives: Compounds with methanamine groups attached to different cores.

Uniqueness

2H-Quinolizine-1-methanamine, N-(4-((4-chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

150359-16-3

Molecular Formula

C26H33ClN4

Molecular Weight

437.0 g/mol

IUPAC Name

N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-[(4-chlorophenyl)diazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C26H33ClN4/c27-20-10-12-21(13-11-20)29-30-25-15-14-24(22-7-1-2-8-23(22)25)28-18-19-6-5-17-31-16-4-3-9-26(19)31/h10-15,19,26,28H,1-9,16-18H2/t19-,26+/m0/s1

InChI Key

SRSSJIUOMLBPMD-AFMDSPMNSA-N

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC=C(C=C5)Cl

Canonical SMILES

C1CCN2CCCC(C2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC=C(C=C5)Cl

Origin of Product

United States

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